molecular formula C9H7ClO B8806069 3-CHLOROCINNAMALDEHYDE

3-CHLOROCINNAMALDEHYDE

Cat. No.: B8806069
M. Wt: 166.60 g/mol
InChI Key: GTQLBYROWRZDHS-UHFFFAOYSA-N
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Description

3-CHLOROCINNAMALDEHYDE is an organic compound characterized by the presence of a chlorinated phenyl group attached to a propenal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLOROCINNAMALDEHYDE typically involves the reaction of 3-chlorobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the desired propenal compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-CHLOROCINNAMALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 3-(3-chlorophenyl)-2-propenol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 3-(3-Chlorophenyl)propanoic acid

    Reduction: 3-(3-Chlorophenyl)-2-propenol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-CHLOROCINNAMALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLOROCINNAMALDEHYDE involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity is due to the presence of the electrophilic aldehyde group, which can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different functional groups.

    Carbonyl cyanide m-chlorophenyl hydrazone: Another compound with a chlorophenyl group, used as an uncoupler of oxidative phosphorylation.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-enal

InChI

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H

InChI Key

GTQLBYROWRZDHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.00 g of 3-chlorobenzaldehyde and 6.49 g of (triphenylphosphoranylidene)acetaldehyde in 100 ml of acetonitrile was heated under reflux for 5 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 2.11 g (yield 59%) of 3-(3-chlorophenyl)-2-propenal as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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